molecular formula C27H32FN9O2 B610190 Pralsetinib CAS No. 2097132-94-8

Pralsetinib

Numéro de catalogue B610190
Numéro CAS: 2097132-94-8
Poids moléculaire: 533.6124
Clé InChI: MXSCYXULRDBMTH-RWYJCYHVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pralsetinib is a selective Rearranged during Transfection (RET) inhibitor . It is used to treat metastatic (cancer that has already spread) non-small cell lung cancer (NSCLC) and in patients whose tumors have RET fusion-positive genes .


Synthesis Analysis

Pralsetinib is synthesized using bromopyridine as a raw material by chemical reaction . The specific synthesis steps involve boronate under Suzuki conditions to generate acetonide, which is converted to ketone upon acidification .


Molecular Structure Analysis

The structures of RET–pralsetinib as determined by X-ray crystallography revealed that pralsetinib binds RET in a unique way compared with the binding modes of other Tyrosine Kinase Inhibitors (TKIs) .


Chemical Reactions Analysis

Pralsetinib is synthesized using bromopyridine as a raw material by chemical reaction . The specific synthesis steps involve boronate under Suzuki conditions to generate acetonide, which is converted to ketone upon acidification .

Applications De Recherche Scientifique

  • Treatment of Non-Small Cell Lung Cancer (NSCLC)

    Pralsetinib has been granted accelerated approval for metastatic RET fusion-positive NSCLC in the USA. It is also under regulatory review for RET fusion-positive thyroid cancer and RET mutation-positive medullary thyroid carcinoma (MTC) in the USA and for RET fusion-positive NSCLC in the EU (Markham, 2020).

  • Pharmacokinetics Influenced by Efflux Transporters and Drug-metabolizing Enzymes

    Research has shown that the efflux transporters ABCB1 and ABCG2, but not the drug-metabolizing enzyme CYP3A4, significantly affect the oral availability and brain accumulation of pralsetinib. These findings are essential for understanding its distribution and efficacy in the body (Wang et al., 2021).

  • Clinical Validation in Treating Thyroid Cancer

    Pralsetinib is a new generation oral treatment for patients with RET-mutated thyroid cancer. It has shown higher potency and less toxicity compared to previously approved Multi-Kinase Inhibitors (MKI), likely due to lower inhibition of other tyrosine kinases, especially VEGFR (Locantore et al., 2021).

  • Efficacy in Various Solid Tumors

    Pralsetinib has demonstrated efficacy across multiple advanced solid tumor types, regardless of the RET fusion genotype. This includes patients with RET-mutant medullary thyroid cancer and RET fusion-positive thyroid cancers, showing its broad application beyond NSCLC (Subbiah et al., 2021).

  • Potential in Treating Brain Metastases

    Pralsetinib has shown effectiveness in treating brain metastases in RET fusion-positive NSCLC and thyroid cancer patients, indicating its potential in crossing the blood-brain barrier and targeting metastatic brain tumors (Fu et al., 2021).

  • FDA Approval for Lung and Thyroid Cancers with RET Gene Mutations or Fusions

    The FDA approved pralsetinib for adult patients with metastatic RET fusion-positive NSCLC, and for adult and pediatric patients with advanced or metastatic RET-mutant medullary thyroid cancer or RET fusion-positive thyroid cancer who require systemic therapy (Kim et al., 2021).

  • Neoadjuvant Therapy for NSCLC with RET Rearrangement

    Pralsetinib has been used successfully as neoadjuvant therapy for NSCLC patients with RET rearrangement, demonstrating its potential in pre-surgical treatment scenarios (Zhou et al., 2022).

  • Comparative Efficacy with Other RET Inhibitors

    The L730V/I RET roof mutations were found to display different activities toward pralsetinib and selpercatinib, another RET-selective protein tyrosine kinase inhibitor. This highlights the importance of understanding specific drug responses based on molecular characteristics of the cancer (Shen et al., 2021).

Safety And Hazards

Pralsetinib may affect fertility in men and women . It may damage sperm and harm the baby if used during pregnancy . The most common grade ≥3 treatment-related adverse events were neutropenia (31%) and anemia (14%) .

Propriétés

IUPAC Name

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLBJPZSROAGMF-SIYOEGHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336540
Record name Pralsetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pralsetinib

CAS RN

2097132-94-8
Record name Pralsetinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralsetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRALSETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,520
Citations
A Markham - Drugs, 2020 - Springer
… Pralsetinib was recently … MTC; pralsetinib is under regulatory review in the EU for RET fusion-positive NSCLC. This article summarizes the milestones in the development of pralsetinib …
Number of citations: 71 link.springer.com
JF Gainor, G Curigliano, DW Kim, DH Lee… - The lancet …, 2021 - thelancet.com
Background Oncogenic alterations in RET have been identified in multiple tumour types, including 1–2% of non-small-cell lung cancers (NSCLCs). We aimed to assess the safety, …
Number of citations: 261 www.thelancet.com
J Kim, D Bradford, E Larkins, LH Pai-Scherf… - Clinical Cancer …, 2021 - AACR
… considerations during FDA review leading to the approval of pralsetinib. … pralsetinib did not have clear effects on mating performance or ability to become pregnant in rats, pralsetinib …
Number of citations: 51 aacrjournals.org
V Subbiah, MI Hu, LJ Wirth, M Schuler… - The lancet Diabetes & …, 2021 - thelancet.com
… We aimed to assess the safety and antitumour activity of pralsetinib, a highly potent, … positive thyroid cancer, with pralsetinib. Our data show that pralsetinib has clinical activity in patients …
Number of citations: 215 www.thelancet.com
V Subbiah, T Shen, SS Terzyan, X Liu, X Hu, KP Patel… - Annals of …, 2021 - Elsevier
… and papillary thyroid carcinoma, while pralsetinib was approved by the FDA for treating RET fusion-positive NSCLC. The US FDA approved for pralsetinib was updated on December 1, …
Number of citations: 141 www.sciencedirect.com
T Shen, X Hu, X Liu, V Subbiah, BHM Mooers… - NPJ Precision …, 2021 - nature.com
… and pralsetinib, we showed here that the pralsetinib-resistant … insight into managing pralsetinib resistance associated with … could be an option when pralsetinib-treated cancers progress …
Number of citations: 29 www.nature.com
K Wright - Oncology, 2020 - search.proquest.com
… The approval of pralsetinib was based on results observed in the phase 1/2 ARROW clinical trial (NCT03037385), which demonstrated efficacy for pralsetinib in patients with RET fusion-…
Number of citations: 17 search.proquest.com
DH Lee, V Subbiah, JF Gainor, MH Taylor, VW Zhu… - Annals of oncology, 2019 - Elsevier
… Pralsetinib, an investigational agent, is a potent and … In the first-in-human ARROW study (NCT03037385), pralsetinib … baseline following treatment with pralsetinib and whether early …
Number of citations: 12 www.sciencedirect.com
V Subbiah, PA Cassier, S Siena, E Garralda… - Nature medicine, 2022 - nature.com
… of pralsetinib in patients with RET-altered NSCLC and thyroid cancer from the ARROW study were previously reported 10,11 . After recent approvals of pralsetinib … safety of pralsetinib in …
Number of citations: 70 www.nature.com
F Griesinger, G Curigliano, M Thomas, V Subbiah… - Annals of …, 2022 - Elsevier
Background RET fusions are present in 1%–2% of non-small cell lung cancer (NSCLC). Pralsetinib, a highly potent, oral, central nervous system-penetrant, selective RET inhibitor, …
Number of citations: 47 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.